molecular formula C15H10O5 B14299980 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione CAS No. 112683-58-6

4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione

Cat. No.: B14299980
CAS No.: 112683-58-6
M. Wt: 270.24 g/mol
InChI Key: RBLJKYCRSCQLRP-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core, which is characteristic of anthraquinones, and has additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are further oxidized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, and sulfonated anthraquinone derivatives.

Scientific Research Applications

4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound with a similar 9,10-dioxoanthracene core.

    1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups at different positions.

    2-Methyl-9,10-anthraquinone: A methylated derivative with different substitution patterns.

Uniqueness

4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

References

Properties

CAS No.

112683-58-6

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4,5-dihydroxy-7-methyl-1H-anthracene-2,9,10-trione

InChI

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-3,5,17-18H,4H2,1H3

InChI Key

RBLJKYCRSCQLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)CC(=O)C=C3O

Origin of Product

United States

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